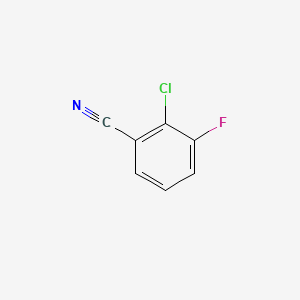

2-Chloro-3-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXFZJBRIXTCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395544 | |

| Record name | 2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-08-5 | |

| Record name | 2-Chloro-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzonitrile from Aniline

Introduction

2-Chloro-3-fluorobenzonitrile is a key building block in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring adjacent chloro and fluoro groups with a cyano moiety, makes it a versatile precursor for complex molecular architectures. This guide provides an in-depth, technically-grounded overview of a robust synthetic route to this compound, commencing from the readily available starting material, aniline. The narrative emphasizes the chemical logic behind the chosen synthetic strategy, detailing reaction mechanisms, step-by-step protocols, and critical safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

The synthetic pathway is a multi-step process designed to meticulously control the regiochemistry of the substituents on the aromatic ring. Direct functionalization of aniline is often challenging due to the strong activating and directing effects of the amino group, which can lead to multiple side products. Therefore, a carefully planned sequence of protection, nitration, diazotization, halogenation, and cyanation is employed to achieve the desired product with high purity and yield.

Chapter 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoroaniline

The journey from aniline to the target benzonitrile requires the initial construction of a key intermediate, 2-chloro-3-fluoroaniline. This process itself is a multi-step sequence designed for precise control over the placement of the fluoro and chloro substituents.

Section 1.1: Strategic Overview of the Synthetic Pathway

The overall strategy involves the transformation of aniline into 3-fluoroaniline, which is then chlorinated to introduce the chlorine atom at the desired position. A more regioselective and commonly employed industrial route involves the synthesis of 3-fluoronitrobenzene as a precursor, which is then chlorinated and subsequently reduced. For the purposes of this guide, which starts from aniline, we will outline the conversion of aniline to 3-fluoroaniline, followed by the subsequent steps.

Caption: Overall synthetic workflow from aniline to this compound.

Section 1.2: From Aniline to 3-Fluoroaniline

The conversion of aniline to 3-fluoroaniline is a non-trivial transformation that requires careful planning. A common laboratory and industrial approach involves the reduction of 3-fluoronitrobenzene.[1] However, to start from aniline, a plausible, albeit lengthy, route involves:

-

Protection of the Amino Group: The highly activating amino group of aniline is first protected, typically by acetylation with acetic anhydride to form acetanilide. This prevents oxidation of the amino group in the subsequent nitration step and moderates its directing effect.

-

Nitration: Acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director, so this step yields a mixture of 2-nitroacetanilide and 4-nitroacetanilide. To achieve meta-substitution, a different strategy is required. A more effective route to a meta-substituted aniline derivative is to start with nitrobenzene, perform a reduction to aniline, protect the amino group, and then proceed with further functionalization.

Given the complexity of synthesizing 3-fluoroaniline from aniline directly with the correct regiochemistry, for the remainder of this guide, we will consider 3-fluoroaniline as the practical starting material, as it is commercially available and its synthesis is well-documented.[1][2][3] 3-Fluoroaniline is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

Section 1.3: Synthesis of 2-Chloro-3-fluoroaniline via Chlorination and Reduction

A reliable method to synthesize 2-chloro-3-fluoroaniline involves the chlorination of 3-fluoronitrobenzene followed by reduction.[5] This approach offers better regiochemical control than the direct chlorination of 3-fluoroaniline.

Step 1: Chlorination of 3-Fluoronitrobenzene

The electron-withdrawing nitro group in 3-fluoronitrobenzene directs incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6). The fluorine atom is a weak ortho-, para-director. The combined directing effects favor chlorination at the 2-position.

Step 2: Reduction of 2-Chloro-3-fluoronitrobenzene

The nitro group of 2-chloro-3-fluoronitrobenzene is then reduced to an amino group to yield 2-chloro-3-fluoroaniline. Common reducing agents include tin chloride or iron powder in an acidic medium.[5] Catalytic hydrogenation is also an effective method.[6][7]

Experimental Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene

-

Reactor Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-3-fluoronitrobenzene (1 equivalent).

-

Addition of Reducing Agent: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, or alternatively, iron powder and a catalytic amount of ammonium chloride in a solvent mixture like ethanol/water.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If using iron, the mixture is filtered to remove the iron salts. The filtrate is then basified with a strong base (e.g., NaOH solution) to precipitate the product. The crude 2-chloro-3-fluoroaniline is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure 2-chloro-3-fluoroaniline.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| 2-Chloro-3-fluoronitrobenzene | 175.55 | 1.0 | 17.5 g |

| Iron Powder | 55.85 | 3.0 | 16.8 g |

| Ammonium Chloride | 53.49 | 0.1 | 0.5 g |

| Ethanol/Water (5:1) | - | - | 150 mL |

Chapter 2: The Sandmeyer Reaction: Conversion to this compound

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of other functional groups, including halogens and the cyano group, via a diazonium salt intermediate.[8][9][10] This reaction is a cornerstone of aromatic chemistry, enabling substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[11][12]

Section 2.1: Diazotization of 2-Chloro-3-fluoroaniline

The first step of the Sandmeyer reaction is the diazotization of the primary aromatic amine.[13] This involves treating 2-chloro-3-fluoroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[14] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Diazotization

-

Preparation of Amine Solution: In a beaker, dissolve 2-chloro-3-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. The presence of excess nitrous acid can be tested with starch-iodide paper.

Section 2.2: Cyanation of the Diazonium Salt

The second step is the reaction of the freshly prepared diazonium salt with a copper(I) cyanide (CuCN) solution. This is the core cyanation step of the Sandmeyer reaction.[9] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9][10]

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Cyanation

-

Preparation of Cyanide Solution: In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide in water. This solution should be cooled in an ice bath.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature and manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period, and then gently heated to ensure the complete decomposition of the diazonium salt and formation of the nitrile.

-

Work-up and Isolation: The reaction mixture is then cooled and extracted with an organic solvent such as toluene or dichloromethane. The organic extracts are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation or recrystallization to yield the final product.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Chloro-3-fluoroaniline | 145.56 | 1.0 |

| Sodium Nitrite | 69.00 | 1.05 |

| Hydrochloric Acid (conc.) | 36.46 | ~3.0 |

| Copper(I) Cyanide | 89.56 | 1.2 |

| Sodium Cyanide | 49.01 | 1.2 |

Chapter 3: Process Optimization and Safety Considerations

Section 3.1: Yield and Purity Analysis

The overall yield of this multi-step synthesis is dependent on the efficiency of each individual step. Typical yields for Sandmeyer reactions can range from 60% to 90%. The purity of the final product and intermediates should be assessed at each stage using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of volatile intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group (C≡N stretch) in the final product.

Section 3.2: Safety Precautions

This synthesis involves several hazardous materials and reactions that require strict safety protocols:

-

Aniline and its derivatives: These are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn.

-

Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood.

-

Diazonium Salts: Solid diazonium salts can be explosive when dry. They should always be kept in solution and used immediately after preparation. The reaction should be conducted at low temperatures to minimize decomposition.

-

Cyanides: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be used, and an emergency cyanide poisoning antidote kit should be readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

-

Solvents: Organic solvents used for extraction and purification are often flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound from aniline is a classic example of multi-step aromatic chemistry that requires careful control of reaction conditions and regioselectivity. By employing a strategic sequence of reactions, including the critical Sandmeyer cyanation, it is possible to construct this valuable chemical intermediate. This guide provides a comprehensive framework for understanding the underlying chemical principles and for the practical execution of this synthesis in a laboratory setting. Adherence to the detailed protocols and stringent safety measures is paramount for the successful and safe production of this compound.

References

- Vertex AI Search. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.

- ChemicalBook. 2-Chloro-3-fluoroaniline | 21397-08-0.

- Guidechem. How to Prepare 2-Fluorobenzonitrile? - FAQ.

- chemeurope.com. Sandmeyer reaction.

- Wikipedia. Sandmeyer reaction.

- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

- Benchchem.

- ChemicalBook. 2-Bromo-3-fluoroaniline synthesis.

- L.S.College, Muzaffarpur. Sandmeyer reaction. 2020-09-24.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents.

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

- PubChem - NIH. 3-Fluoroaniline | C6H6FN | CID 9742.

- Google Patents.

- Google Patents.

- Fluorine notes. June 1999 — "Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)

- NINGBO INNO PHARMCHEM CO., LTD. A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency.

- OPPI BRIEFS. SYNTHESIS OF 2-CHLORO-4-FLUORANILINE.

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

- Royal Society of Chemistry.

- Patsnap Eureka.

- ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Chem-Impex. 3-Fluoroaniline.

- askIITians. How will you convert the following?Aniline to fluorobenzene. 2025-07-18.

- Quora. How will you convert aniline into fluorobenzene? 2018-11-21.

- METTLER TOLEDO. Halogenation Reactions | Key Syntheses in Chemistry.

- Nature. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species.

- Google Patents.

- Wikipedia.

- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. 2025-08-07.

- Guidechem. What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ.

- Google Patents.

- Organic Chemistry Portal.

- Covalent. Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis.

- Chemistry LibreTexts. 14.

- Benchchem.

- Taylor & Francis.

- Google Patents. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

- Santa Cruz Biotechnology. 2-Chloro-3-fluoroaniline | CAS 21397-08-0 | SCBT.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 8. Sandmeyer_reaction [chemeurope.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Diazotisation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to the Solubility of 2-Chloro-3-fluorobenzonitrile in Organic Solvents

Introduction: Understanding the Solubility of a Niche Pharmaceutical Intermediate

2-Chloro-3-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of more complex molecules makes a thorough understanding of its physical properties, particularly its solubility in organic solvents, a critical prerequisite for its effective use in research and manufacturing. The solubility of a compound governs its behavior in reaction mixtures, its ease of purification, and ultimately, its formulation potential.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methodologies for its quantitative determination, and a framework for interpreting solubility data in the context of solvent properties. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical protocols to determine its solubility in various organic solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔGsol) must be negative for solubility to occur. This process can be conceptually broken down into three steps:

-

Lattice Energy: The energy required to break apart the crystal lattice of the solute (this compound). This is an endothermic process.

-

Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

-

Solvation Energy: The energy released when the solute molecule is surrounded by solvent molecules. This is an exothermic process resulting from favorable intermolecular interactions (e.g., dipole-dipole, London dispersion forces, and potential hydrogen bonding).

The solubility of this compound in a given organic solvent is therefore dependent on the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1]

The structure of this compound, with its polar nitrile group (-C≡N) and the electronegative chloro and fluoro substituents on the benzene ring, suggests a moderate to good solubility in a range of polar aprotic and some polar protic solvents. The parent compound, benzonitrile, is noted for its ability to dissolve a wide range of both polar and non-polar substances.[2][3] However, the specific substitution pattern of the chloro and fluoro groups will influence the crystal lattice energy and the specific interactions with solvent molecules, making experimental determination of solubility essential.

Predicting Solubility: A Qualitative Approach

Before undertaking a full quantitative analysis, a qualitative assessment of solubility can be an efficient first step. This involves observing the dissolution of a small, known amount of solute in a specific volume of solvent.

Experimental Protocol: Qualitative Solubility Test

-

Preparation: Weigh approximately 10-20 mg of this compound into a small vial.

-

Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) to the vial.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.

-

Categorization: Based on the amount of solvent required to dissolve the solid, the solubility can be qualitatively categorized (e.g., very soluble, soluble, sparingly soluble, insoluble).

This simple test can help in selecting a suitable range of solvents for more rigorous quantitative analysis and for applications like reaction setup and chromatography.

Quantitative Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[4] This technique involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that equilibrium is reached. The concentration of the dissolved solute is then measured.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol: Quantitative Solubility Determination by Shake-Flask and UV-Vis Spectroscopy

This protocol provides a step-by-step guide for determining the solubility of this compound.

Part 1: Sample Preparation and Equilibration

-

Addition of Solute and Solvent: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. The extended time is to ensure that the system reaches equilibrium.[5]

Part 2: Separation of Saturated Solution

-

Settling: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically resistant 0.2 µm syringe filter (e.g., PTFE) to remove any remaining undissolved microcrystals. This step is crucial for accurate results.

Part 3: Quantification by UV-Vis Spectroscopy

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert Law.[6]

-

Sample Measurement: Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Solvent Selection and Expected Solubility Trends

The choice of organic solvents for solubility testing should cover a range of polarities and chemical functionalities. A suggested list of solvents and their properties is provided below.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor |

| n-Hexane | 0.1 | 1.88 | Non-polar |

| Toluene | 2.4 | 2.38 | Aromatic, Non-polar |

| Diethyl Ether | 2.8 | 4.34 | H-bond acceptor |

| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor |

| Acetone | 5.1 | 20.7 | H-bond acceptor |

| Ethanol | 5.2 | 24.55 | H-bond donor/acceptor |

| Methanol | 5.1 | 32.7 | H-bond donor/acceptor |

| Acetonitrile | 5.8 | 37.5 | H-bond acceptor |

| Dimethylformamide (DMF) | 6.4 | 36.7 | H-bond acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | H-bond acceptor |

Based on the structure of this compound, the following trends in solubility can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like Acetone, Acetonitrile, DMF, and DMSO due to strong dipole-dipole interactions. A related compound, 4-Chloro-3-fluorobenzonitrile, is known to be soluble in Methanol.[7]

-

Moderate Solubility: Likely in polar protic solvents such as Methanol and Ethanol, where hydrogen bonding with the nitrile nitrogen can occur. Also, moderate solubility is expected in solvents like Ethyl Acetate.

-

Low to Negligible Solubility: Expected in non-polar solvents like n-Hexane and Toluene, where the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals forces with the solvent.

Safety and Handling of this compound

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents. While published quantitative data is scarce, the provided protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with UV-Vis spectroscopy, offer a reliable path to generating this crucial data. A systematic approach to measuring and interpreting solubility will undoubtedly facilitate the efficient use of this important chemical intermediate in the advancement of chemical and pharmaceutical research.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://www.enamine.net/services/admet/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5d7dgk5/v1]

- Chemistry LibreTexts. Factors Affecting Solubility. [URL: Not directly provided, but a core chemical principle]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201011/DT201011_A02.pdf]

- Solubility of Things. UV-Vis Spectroscopy. [URL: https://www.solubilityofthings.com/uv-vis-spectroscopy/]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=CB9381692]

- Santa Cruz Biotechnology. This compound: sc-307364 Safety Data Sheet.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/882/pcn2444en00-ms.pdf]

- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? [URL: https://www.researchgate.net/post/How_to_find_solubilities_of_drugs_by_using_uv-visible_spectroscopy]

- Solubility of Things. Benzonitrile. [URL: https://www.solubilityofthings.com/solubility-of-benzonitrile]

- Guidechem. 2-Chloro-4-fluorobenzonitrile (cas 60702-69-4) SDS/MSDS download. [URL: https://www.guidechem.com/msds/60702-69-4.html]

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution]

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-fluorobenzonitrile. [URL: https://www.fishersci.com/sds/AC426180010]

- University of Rochester, Department of Chemistry. Solvent: benzonitrile. [URL: https://www.chem.rochester.edu/solvents/benzonitrile.htm]

- ChemicalBook. 2-Chloro-3-ethoxy-4-fluorobenzonitrile CAS#: 2384568-94-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB53401567_EN.htm]

- ChemicalBook. 110888-15-8(4-Chloro-3-fluorobenzonitrile) Product Description. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236113.htm]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 110888-15-8 CAS MSDS (4-Chloro-3-fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Application of 2-Chloro-3-fluorobenzonitrile in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Versatility of a Halogenated Benzonitrile Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among these, 2-Chloro-3-fluorobenzonitrile (CAS No. 874781-08-5) has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that are highly sought after by researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the commercial sourcing, chemical properties, and strategic applications of this compound, with a focus on its utility in the synthesis of targeted therapeutics.

The presence of both chlorine and fluorine atoms on the benzonitrile ring, ortho and meta to the nitrile group respectively, imparts a distinct electronic and steric profile to the molecule. This substitution pattern activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in the synthesis of complex drug candidates.[1][2] The nitrile moiety itself is a versatile functional group, serving as a precursor to amines, amides, and carboxylic acids, and can also act as a key pharmacophoric element in various enzyme inhibitors.[3] This guide will delve into the practical aspects of utilizing this compound, from procurement to its application in synthetic workflows, providing field-proven insights for its effective implementation in research and development.

Commercial Sourcing and Quality Considerations for Research Applications

The reliable sourcing of high-purity starting materials is a critical, yet often overlooked, aspect of successful drug discovery campaigns. For a key intermediate like this compound, consistency in quality and availability can significantly impact project timelines and the reproducibility of experimental results. A survey of the current market reveals several reputable suppliers catering to the research and pharmaceutical sectors.

When selecting a supplier, it is imperative to consider not only the cost per gram but also the purity of the compound, the availability of a Certificate of Analysis (CoA), and the supplier's ability to provide material in scalable quantities. For early-stage research, gram-scale quantities are often sufficient, while later-stage development may require kilogram-scale production. The following table provides a comparative overview of prominent commercial suppliers of this compound.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific (Alfa Aesar) | Typically ≥97% | Gram to multi-gram scale | A well-established supplier known for a broad portfolio of research chemicals.[4] |

| Aromsyn Co., Ltd. | > 97% | Gram to kilogram scale | Specializes in high-purity aromatic compounds and offers custom synthesis services.[3] |

| 2a biotech | Typically ≥98% | Inquiry-based | Focuses on intermediates for the pharmaceutical and biotechnology industries.[5] |

| Ambeed, Inc. | Varies by product | Milligram to gram scale | Offers a wide range of building blocks for drug discovery. |

| ChemicalBook | Varies by listing | Varies by listing | An online marketplace that aggregates listings from various manufacturers and suppliers. |

Expert Insight: For initial screening and methodology development, a supplier offering high purity (≥98%) in smaller quantities is often ideal. As a project progresses towards lead optimization and scale-up, establishing a relationship with a supplier that can provide consistent quality at larger scales, such as Aromsyn Co., Ltd., becomes crucial. Always request a lot-specific CoA to verify purity and identity before commencing any synthetic work.

Chemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards associated with this compound is paramount for its safe handling and effective use in the laboratory.

Chemical Structure and Properties:

Structure of this compound

| Property | Value |

| CAS Number | 874781-08-5 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 55-56 °C[4] |

| Boiling Point | ~232 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Safety and Handling:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Synthetic Utility and Applications in Drug Discovery

The strategic placement of the chloro and fluoro substituents on the benzonitrile ring makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the halogen atoms activates the aromatic ring towards attack by nucleophiles. While both halogens can potentially be displaced, the carbon-fluorine bond is generally stronger than the carbon-chlorine bond. However, the position of the halogen relative to the activating nitrile group plays a crucial role in determining the regioselectivity of the substitution. In many cases, the chlorine atom at the 2-position is more susceptible to displacement due to the combined activating effect of the ortho-nitrile and meta-fluoro groups.

This reactivity allows for the facile introduction of various functionalities, such as amines, alcohols, and thiols, to the aromatic core, enabling the rapid generation of diverse chemical libraries for biological screening.

General workflow for SNAr reactions with this compound.

Application in Kinase Inhibitor Synthesis

Substituted benzonitriles are prevalent scaffolds in the design of kinase inhibitors, a major class of targeted cancer therapeutics. The nitrile group can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors. This compound serves as an excellent starting material for the synthesis of such compounds. For instance, through a nucleophilic aromatic substitution reaction with an appropriate amine, followed by further functionalization, it is possible to construct complex heterocyclic systems that can potently and selectively inhibit the activity of various kinases. The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final drug molecule.

Utility in Agrochemical Development

The principles of medicinal chemistry often translate to the development of modern agrochemicals. Halogenated aromatic compounds are key components in many herbicides, fungicides, and insecticides.[5] this compound can be utilized as a precursor for the synthesis of novel agrochemical candidates, where the specific substitution pattern can influence the compound's biological activity, environmental persistence, and selectivity.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

The following protocol provides a detailed, step-by-step methodology for a representative nucleophilic aromatic substitution reaction using a substituted aniline as the nucleophile. This protocol is based on established procedures for similar reactions and serves as a robust starting point for the synthesis of a diverse range of derivatives.

Reaction Scheme:

Representative SNAr reaction.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen). Add anhydrous DMSO via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-3-fluoro-2-aminobenzonitrile derivative.

Self-Validating System: The progress of the reaction should be monitored to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Valuable Tool for the Medicinal Chemist

This compound represents a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique pattern of halogen substitution, combined with the synthetic flexibility of the nitrile group, provides a powerful platform for the synthesis of novel and complex molecules. By understanding its commercial availability, chemical properties, and reactivity, medicinal chemists can strategically incorporate this intermediate into their synthetic workflows to accelerate the discovery and development of new therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for the effective utilization of this compound in the pursuit of innovative medicines.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Anshul Specialty Molecules Private Ltd. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

Vcare Medicines. (n.d.). 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter. Retrieved from [Link]

-

2a biotech. (n.d.). Products - this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Chloro-3-fluorobenzonitrile in Modern Synthesis. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. Page loading... [guidechem.com]

- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]

- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]

A Technical Guide to the Spectral Analysis of 2-Chloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 2-Chloro-3-fluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a chloro, and a fluoro group—on the benzene ring imparts unique electronic and steric properties to the molecule. Accurate structural elucidation through spectroscopic methods is paramount for its application in the synthesis of novel pharmaceutical agents and advanced materials. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra to provide a detailed "fingerprint" of the molecule.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit a complex multiplet pattern in the aromatic region, arising from the three adjacent protons on the benzene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the nitrile, chloro, and fluoro substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.45 - 7.55 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F3) ≈ 6.0, ⁴J(H4-H6) ≈ 0.5 |

| H-5 | 7.25 - 7.35 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-6 | 7.60 - 7.70 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F3) ≈ 2.0, ⁴J(H6-H4) ≈ 0.5 |

Causality Behind Peak Assignments:

-

H-6: This proton is situated ortho to the electron-withdrawing nitrile group and meta to the chloro and fluoro groups, leading to its downfield chemical shift. It will appear as a doublet of doublet of doublets due to coupling with H-5, the fluorine at position 3, and a smaller coupling to H-4.

-

H-4: This proton is ortho to the fluorine atom and will experience a significant through-space coupling, resulting in a doublet of doublet of doublets. Its chemical shift is influenced by the para-chloro and meta-nitrile groups.

-

H-5: This proton is meta to both the nitrile and the fluorine and will likely appear as a triplet, being coupled to both H-4 and H-6.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. Furthermore, the fluorine atom will cause characteristic C-F couplings.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-CN) | 108 - 112 | ³J(C1-F3) ≈ 3-5 |

| C-2 (C-Cl) | 135 - 139 | ²J(C2-F3) ≈ 15-20 |

| C-3 (C-F) | 158 - 162 | ¹J(C3-F) ≈ 250-260 |

| C-4 | 120 - 124 | ²J(C4-F3) ≈ 20-25 |

| C-5 | 130 - 134 | ³J(C5-F3) ≈ 5-8 |

| C-6 | 133 - 137 | ⁴J(C6-F3) ≈ 1-3 |

| CN | 115 - 118 | ⁴J(CN-F3) ≈ 2-4 |

Rationale for Chemical Shift and Coupling Assignments:

-

C-3: The carbon directly attached to the highly electronegative fluorine atom will exhibit the most downfield chemical shift and a large one-bond C-F coupling constant.

-

C-2 and C-4: These carbons, being ortho to the fluorine, will show significant two-bond C-F coupling.

-

C-1 and C-5: These carbons, meta to the fluorine, will display smaller three-bond C-F couplings.

-

C-6 and CN: The para-disposed carbon and the nitrile carbon will have the smallest, or potentially unresolved, long-range C-F couplings.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectral Analysis: Identifying Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. By comparing with the spectra of its isomers, 3-chloro-2-fluorobenzonitrile and 2-chloro-4-fluorobenzonitrile, we can confidently predict the key vibrational modes.[1][2]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2220 - 2240 | C≡N stretch | Strong, Sharp |

| 1570 - 1600 | C=C aromatic ring stretch | Medium |

| 1450 - 1490 | C=C aromatic ring stretch | Medium |

| 1200 - 1280 | C-F stretch | Strong |

| 750 - 850 | C-Cl stretch | Medium to Strong |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak |

Interpretation of Key Bands:

-

C≡N Stretch: The strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]

-

C-F and C-Cl Stretches: The presence of strong absorptions for the C-F stretch and medium to strong absorptions for the C-Cl stretch confirms the halogen substituents.

-

Aromatic Vibrations: The C=C stretching vibrations within the aromatic ring and the C-H stretching vibrations above 3000 cm⁻¹ are characteristic of the benzene core.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the infrared beam path and record the sample spectrum.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Visualization of Molecular Structure and Key Interactions

To aid in the visualization of the molecular structure and the through-bond NMR coupling relationships, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling interactions.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. By combining predictive data based on established spectroscopic principles with detailed experimental protocols, researchers and drug development professionals can confidently utilize this information in their synthetic and analytical workflows. The unique spectral features arising from the interplay of the nitrile, chloro, and fluoro substituents offer a clear and unambiguous signature for this important chemical entity.

References

-

The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-fluorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-FLUORO-3-CHLOROBENZONITRILE. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-fluorobenzonitrile

Introduction: Beyond the Standard Data Sheet

2-Chloro-3-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures. However, the very features that make it a valuable reagent—the nitrile group and halogen substituents—also dictate its toxicological and reactivity profile.

This guide moves beyond the rigid, compliance-focused structure of a standard Material Safety Data Sheet (MSDS). It is designed for the practicing researcher and drug development professional, providing not just the "what" of safety protocols, but the fundamental "why." By understanding the chemical causality behind the hazards, scientists can cultivate a more intuitive and robust culture of safety, ensuring both personal well-being and the integrity of their research.

Hazard Profile: A Mechanistic Perspective

This compound is classified as a hazardous substance, and a comprehensive understanding of its risk profile is the foundation of safe handling. The compound's toxicity is multifaceted, affecting multiple routes of exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.[1][2] For this compound, the classification indicates it is harmful if swallowed, inhaled, or comes into contact with the skin.[2] It is also designated as a skin and serious eye irritant and may cause respiratory irritation.[1][2]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (!) |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 (!) |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 (!) |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (!) |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (!) |

Expertise & Experience: The Chemical Rationale Behind the Hazard

The hazardous nature of this compound is not arbitrary; it is a direct consequence of its molecular structure.

-

Nitrile Group (-CN): The cyano group is a well-known toxicophore. In vivo, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. This systemic toxicity is the primary driver behind the "Harmful if swallowed, inhaled, or in contact with skin" classifications.

-

Halogenation (-Cl, -F): The chloro and fluoro substituents increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin.[1] Furthermore, upon combustion or thermal decomposition, these halogens can be released as highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][3]

-

Irritancy: As a reactive small molecule, it can interact with biological macromolecules (proteins, lipids) on the skin, in the eyes, and in the respiratory tract, leading to the observed irritation.

The following diagram illustrates the relationship between the chemical's classifications and the necessary protective domains.

Workflow for responding to an accidental spill.

Emergency Response: Validated First-Aid Protocols

In the event of an exposure, immediate and correct first-aid is critical. The following protocols are based on established best practices. [1][2]

-

Inhalation: Move the affected person to fresh air immediately. [2]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical). [4]Keep the person warm and at rest. Seek immediate medical attention. [1]* Skin Contact: Immediately remove all contaminated clothing. [4]Wash the affected skin thoroughly with plenty of soap and water. [2]Seek immediate medical advice. [1]* Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [2][4]Remove contact lenses if present and easy to do. Continue rinsing. [1]Consult a doctor immediately. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical treatment. [1]

Decision tree for first-aid response to exposure.

Physicochemical Data and Stability

Understanding the physical properties of a chemical is essential for its safe handling and use in experimental design.

| Property | Value |

| CAS Number | 874781-08-5 [1][2][5] |

| Molecular Formula | C₇H₃ClFN [5] |

| Molecular Weight | 155.56 g/mol [5] |

| Appearance | White to yellow powder/crystal [5][6] |

| Melting Point | 55-56 °C [5] |

| Boiling Point | ~232.7 °C (Predicted) [5] |

| Density | ~1.33 g/cm³ (Predicted) [5] |

Chemical Stability and Reactivity

The compound is stable under recommended storage conditions. [1]However, it should be protected from heat and sources of ignition. Thermal decomposition will not occur if used and stored according to specifications, but in a fire, it can release highly toxic and corrosive fumes. [1] Hazardous Decomposition Products:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF) [1]* Hydrogen cyanide (HCN) [1]* Nitrogen oxides (NOx) [1]* Hydrogen chloride (HCl) [1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a list of rules, but about developing a deep, predictive understanding of its chemical personality. For the research scientist, this level of insight transforms safety from a procedural hurdle into an integral part of rigorous and successful science. By internalizing the principles outlined in this guide—from the mechanistic basis of its hazards to the validated protocols for its control—researchers can confidently harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and their work.

References

-

ChemBK. (2024-04-10). 2-FLUORO-3-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

Basic reactivity and stability of 2-Chloro-3-fluorobenzonitrile

An In-depth Technical Guide to the Core Reactivity and Stability of 2-Chloro-3-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical properties, reactivity, and stability of this compound (CAS No: 94087-40-8). As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, a thorough understanding of its behavior is paramount for researchers, chemists, and drug development professionals. This document delves into the electronic structure that governs its reactivity, focusing on key transformations such as nucleophilic aromatic substitution and nitrile group manipulations. Furthermore, it outlines the compound's stability profile, including thermal considerations and chemical incompatibilities, and provides essential guidelines for safe handling and storage. The insights herein are grounded in established chemical principles and supported by cited literature to ensure technical accuracy and practical utility.

Introduction

This compound is a disubstituted aromatic compound featuring a nitrile moiety and two distinct halogen atoms on the benzene ring. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group, coupled with the inductive effects of the chlorine and fluorine atoms, creates a specific electronic environment that dictates its reaction pathways. This guide serves as a foundational resource, explaining the causality behind its chemical behavior and providing field-proven insights into its practical application and handling.

Physicochemical and Spectroscopic Profile

A clear understanding of the physical and spectral properties of this compound is essential for its identification, purification, and handling in a laboratory setting.

Physical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 94087-40-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClFN | [1][2][3] |

| Molecular Weight | 155.56 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | [4] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 206.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The region between 1400-1600 cm⁻¹ will show absorptions for the aromatic C=C stretching, while C-Cl and C-F stretching vibrations appear in the fingerprint region (typically below 1300 cm⁻¹).[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 155, along with a characteristic M+2 isotope peak for chlorine (approximately one-third the intensity of the M⁺ peak).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns influenced by both fluorine and adjacent protons.

-

¹³C NMR: The spectrum will show seven distinct signals, including a signal for the nitrile carbon (δ ~115-120 ppm) and carbons bonded to fluorine and chlorine, which will exhibit characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance will be observed, with its chemical shift and coupling pattern providing information about its electronic environment.

-

Electronic and Structural Analysis

The reactivity of this compound is a direct consequence of the electronic effects exerted by its three substituents on the aromatic ring.

-

Nitrile Group (-CN): This is a powerful electron-withdrawing group through both resonance (mesomeric effect, -M) and induction (inductive effect, -I). It strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.

-

Halogens (-F, -Cl): Both fluorine and chlorine are strongly electronegative and thus exert a significant electron-withdrawing inductive effect (-I). They have a weak electron-donating resonance effect (+M) due to their lone pairs, but for halogens, the inductive effect dominates. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

These combined effects render the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrile group.

Caption: Electronic effects in this compound.

Core Chemical Reactivity

The electron-deficient nature of the aromatic ring is the primary driver of the molecule's reactivity, making it a substrate for several important transformations.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] Aromaticity is restored upon the expulsion of a leaving group.

Causality of Reactivity and Regioselectivity:

-

Activation: The nitrile group at C1 strongly activates the ring for nucleophilic attack. The greatest activation occurs at the ortho (C2 and C6) and para (C4) positions. In this molecule, the C2 position, bearing the chlorine, is activated.

-

Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack.[7] The more electronegative the halogen, the more it withdraws electron density via the inductive effect, making the attached carbon more electrophilic and thus more susceptible to attack.[7] Therefore, the C-F bond often reacts faster than the C-Cl bond in SₙAr, which is opposite to Sₙ1/Sₙ2 reactions where bond strength is paramount.[6][7]

-

Predicted Outcome: For this compound, the C2 position is ortho to the activating nitrile group. The C3 position is only meta. Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion.

Caption: General mechanism for SₙAr on this compound.

Protocol 1: General Procedure for SₙAr with an Amine

-

Trustworthiness: This protocol includes a self-validating system through in-process monitoring (TLC/LC-MS) to ensure reaction completion before proceeding to workup.

-

To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO) in a sealed reaction vessel, add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure substituted product.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a carboxamide. This transformation is a common step in drug development to introduce a key functional group.[8]

Protocol 2: Acid-Catalyzed Hydrolysis to Carboxylic Acid

-

Trustworthiness: The protocol involves heating to ensure the typically slow hydrolysis goes to completion, with the final precipitation step serving as both purification and confirmation of product formation.

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong acid, such as 70% sulfuric acid or concentrated hydrochloric acid.[8]

-

Heat the mixture to reflux (typically >100 °C) with vigorous stirring.

-

Maintain reflux for several hours (4-24 h), monitoring the reaction progress by TLC or LC-MS if possible (a sample must be carefully neutralized before analysis).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

The product, 2-chloro-3-fluorobenzoic acid, will often precipitate from the cold aqueous solution.

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum.

Stability and Decomposition

Understanding the stability profile is critical for safe storage and for preventing unwanted side reactions.

-

Thermal Stability: this compound is stable under recommended storage conditions.[9] At elevated temperatures, as might be encountered in some reaction conditions or in a fire, decomposition can occur.[10] Hazardous decomposition products may include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11][12]

-

Chemical Stability and Incompatibility: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate vigorous or undesired reactions.[9][12] Contact with strong bases, particularly at high temperatures, can lead to hydrolysis of the nitrile group or promote unintended substitution reactions.

Caption: Stability and incompatibility overview.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

This compound is classified as hazardous. Key hazard statements include:

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][15] If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11][12]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][12]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[15]

-

If on Skin: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][15]

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[15]

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of its nitrile substituent. This activation makes it an excellent substrate for nucleophilic aromatic substitution, with a predictable regioselectivity favoring the displacement of the chloride at the C2 position. While stable under standard conditions, its handling requires strict adherence to safety protocols due to its toxicity and potential for hazardous decomposition at high temperatures or upon contact with incompatible chemicals. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in research and development.

References

-

A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile. (2012). Google Patents.

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

-

2-FLUORO-3-CHLOROBENZONITRILE - ChemBK. (2024). Available at: [Link]

-

3-Chloro-2-fluorobenzonitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Available at: [Link]

-

Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Available at: [Link]

-

Study on thermal decomposition of 2-chlorobenzalmalononitrile. (2016). ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. tcichemicals.com [tcichemicals.com]

The Synthetic Chemist's Guide to 2-Chloro-3-fluorobenzonitrile: Core Reactions and Mechanistic Insights

Introduction: A Versatile Halogenated Building Block